REACTION_CXSMILES
|
[CH:1]([O-:3])=[O:2].[Na+].[C:5](Cl)(=[O:7])C.[C:9]([O:12][CH2:13][CH3:14])(=[O:11])[CH3:10]>>[C:9]([O:12][C:13](=[O:2])[CH3:14])(=[O:11])[CH3:10].[CH:1]([O:3][CH:5]=[O:7])=[O:2].[C:13]([O:12][CH:9]=[O:11])(=[O:2])[CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the white suspension stirred for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solids washed twice with 25 ml ethyl acetate
|
Type
|
WASH
|
Details
|
The combined filtrate and rinse
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O-:3])=[O:2].[Na+].[C:5](Cl)(=[O:7])C.[C:9]([O:12][CH2:13][CH3:14])(=[O:11])[CH3:10]>>[C:9]([O:12][C:13](=[O:2])[CH3:14])(=[O:11])[CH3:10].[CH:1]([O:3][CH:5]=[O:7])=[O:2].[C:13]([O:12][CH:9]=[O:11])(=[O:2])[CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the white suspension stirred for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solids washed twice with 25 ml ethyl acetate
|
Type
|
WASH
|
Details
|
The combined filtrate and rinse
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |